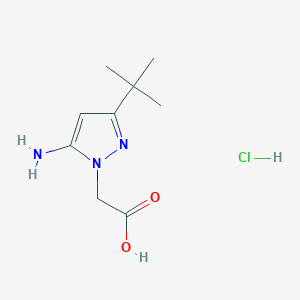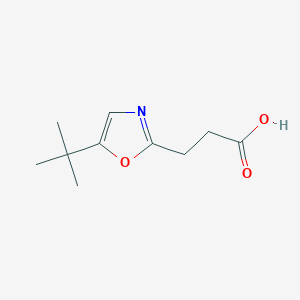
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Übersicht
Beschreibung
“2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O2 and a molecular weight of 233.7 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
1. Pyrazole Protection and Safety in Synthesis
Pollock and Cole (2014) explored the use of tert-butyl as a protecting group in pyrazole chemistry. They focused on the safe and efficient synthesis of tert-butyl-3-methyl-1H-pyrazol-5-amine, which highlights the relevance of pyrazole derivatives like 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride in organic synthesis. This study emphasizes the aspects of safety and waste disposal in chemical processes (Pollock & Cole, 2014).
2. Coordination Chemistry and Zinc Complexes
Hegelmann et al. (2003) conducted research on alkylzinc complexes with heteroscorpionate ligands, including derivatives of pyrazole. This study illustrates the chemical behavior of these complexes, showing the broad applicability of pyrazole derivatives in coordination chemistry (Hegelmann et al., 2003).
3. Heterocyclic Chemistry and Cyclisation Reactions
Smyth et al. (2007) investigated the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids. Their work highlights the versatile nature of pyrazole derivatives in forming various heterocyclic compounds, a key area in medicinal chemistry (Smyth et al., 2007).
4. Synthesis of Fluorinated Pyrazole-4-carboxylic Acids
Iminov et al. (2015) focused on the synthesis of fluorinated pyrazole-4-carboxylic acids, a field important in pharmaceutical chemistry. This research demonstrates the potential for pyrazole derivatives in the development of novel pharmaceutical compounds (Iminov et al., 2015).
5. Development of Metal Ion Binding Sites
Boa et al. (2005) worked on condensing pyrazol-1-yl acetic acid with dipeptides to create metal ion binding sites. This research highlights the use of pyrazole derivatives in bioinorganic chemistry, particularly in the study of metalloproteins and metalloenzymes (Boa et al., 2005).
6. Catalytic Applications in Polymerization
Matiwane et al. (2020) explored the use of pyrazolyl compounds as catalysts for copolymerization of CO2 and cyclohexene oxide. This study demonstrates the potential of pyrazole derivatives in green chemistry and polymer science (Matiwane et al., 2020).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCVHQXBTQLLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)


![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)





